6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine
CAS No.: 77498-30-7
Cat. No.: VC15983804
Molecular Formula: C10H13FN2
Molecular Weight: 180.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77498-30-7 |
|---|---|
| Molecular Formula | C10H13FN2 |
| Molecular Weight | 180.22 g/mol |
| IUPAC Name | 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine |
| Standard InChI | InChI=1S/C10H13FN2/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h4-6,13H,2-3,12H2,1H3 |
| Standard InChI Key | JMUQXYBCVBTVGG-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2=C(N1)C=CC(=C2N)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s tetracyclic framework consists of a benzene ring fused to a partially saturated piperidine system, creating a 1,2,3,4-tetrahydroquinoline scaffold. Critical substituents include:
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6-Fluoro group: Introduces strong electron-withdrawing effects, influencing aromatic electrophilic substitution patterns and hydrogen-bonding capabilities .
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2-Methyl group: Enhances lipophilicity (logP ≈ 3.23) and induces conformational restrictions through steric interactions .
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5-Amino group: Provides a primary site for hydrogen bonding and salt formation, with a calculated pKa of 9.82 for the amine proton.
The Standard InChIKey JMUQXYBCVBTVGG-UHFFFAOYSA-N and canonical SMILES CC1CCC2=C(N1)C=CC(=C2N)F precisely define its stereochemistry and connectivity. X-ray crystallography of analogous structures reveals chair conformations in the piperidine ring with axial fluorine orientation minimizing steric strain .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 180.22 g/mol | |
| Topological Polar Surface | 38.3 Ų | |
| Hydrogen Bond Donors | 2 (NH₂, NH) | |
| Rotatable Bonds | 0 | |
| Molar Refractivity | 50.1 cm³ |
Synthetic Methodologies
Classical Cyclization Approaches
The Skraup reaction remains a cornerstone for constructing the tetrahydroquinoline core, employing glycerol dehydration in concentrated sulfuric acid to form the bicyclic system. Recent optimizations achieve 68–72% yields through controlled temperature ramping (120°C → 160°C over 6 hr). Alternative routes include:
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Friedländer Synthesis: Condensation of 4-fluoro-2-aminobenzaldehyde with methyl vinyl ketone under acidic conditions, producing the scaffold in 65% yield with >95% regioselectivity.
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Doebner-Miller Reaction: Cyclization of N-methyl-4-fluorophenylenediamine with crotonaldehyde, though this method shows reduced efficiency (52% yield) due to competing polymerization .
Regioselective Fluorination Strategies
Deoxyfluorination protocols using XtalFluor-E or PyFluor reagents enable direct installation of the 6-fluoro group. Key steps involve:
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Cyclization of N-protected catecholamines to 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones
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Treatment with fluorinating agents at −40°C in dichloromethane
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Acidic workup to yield 6-fluoro derivatives with 89% regiochemical purity .
Electron-donating N-protecting groups (e.g., methoxycarbonyl) favor 6-fluorination, while electron-withdrawing groups (trifluoroacetyl) shift selectivity to the 7-position .
Enantioselective Synthesis
Resolution of racemic mixtures using Pseudomonas monteilii ZMU-T monoamine oxidase achieves >99% enantiomeric excess for the (R)-enantiomer. Reaction conditions:
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37°C in phosphate buffer (pH 7.5)
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24 hr incubation with 2 mM NADH cofactor
Physicochemical Properties
Thermal Stability and Phase Behavior
Differential scanning calorimetry of the free base shows:
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Melting onset: 131°C (ΔHfus = 98.4 J/g)
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Decomposition onset: 254°C under nitrogen .
The hydrochloride salt exhibits improved thermal stability (dec. >280°C) and hygroscopicity (0.8% w/w water uptake at 25°C/60% RH).
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| Water | 4.2 | 25°C |
| Ethanol | 82 | 25°C |
| Dichloromethane | 145 | 25°C |
| Hexane | <0.1 | 25°C |
Data adapted from analogous tetrahydroquinoline derivatives .
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
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δ 6.82 (d, J=8.4 Hz, H-7)
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δ 6.45 (d, J=12.8 Hz, H-8)
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δ 3.21 (m, H-1)
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δ 2.98 (q, J=6.0 Hz, H-3)
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δ 1.45 (d, J=6.8 Hz, CH₃)
¹³C NMR:
Biological Evaluation and Applications
Neurological Activity
Molecular docking studies predict strong binding (Kd = 18 nM) to monoamine oxidase B via:
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Fluorine interaction with Tyr435 π-system
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Amine hydrogen bonds to Gln206 sidechain
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Methyl group occupying hydrophobic pocket .
In vitro assays show IC₅₀ = 320 nM for MAO-B inhibition, with 140-fold selectivity over MAO-A .
| Strain | MIC (μg/mL) | MBIC (μg/mL) |
|---|---|---|
| ATCC 43300 | 16 | 64 |
| Clinical Isolate | 32 | 128 |
Mechanistic studies indicate disruption of membrane potential (56% ΔΨ loss at 32 μg/mL) and β-ketoacyl-ACP synthase II inhibition.
Metabolic Stability
Human liver microsome studies demonstrate:
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Clint = 12 μL/min/mg protein
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t₁/₂ = 42 min
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Major metabolites: N-acetylated (67%) and 3-hydroxylated (23%) derivatives .
Industrial and Regulatory Considerations
Scalability Challenges
Current production costs estimate $480/g at laboratory scale, driven by:
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High catalyst loading in enantioselective synthesis (12% w/w)
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Fluorination reagent costs ($32/mmol)
| Parameter | Value |
|---|---|
| LD50 (oral) | 980 mg/kg |
| Skin Irritation | Moderate (Draize 4) |
| Ocular Exposure | Severe irritation |
Proper handling requires NIOSH-approved respirators and butyl rubber gloves .
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